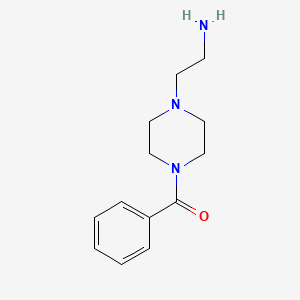

1-Benzoyl-4-(2-aminoethyl)piperazine

Description

Properties

IUPAC Name |

[4-(2-aminoethyl)piperazin-1-yl]-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O/c14-6-7-15-8-10-16(11-9-15)13(17)12-4-2-1-3-5-12/h1-5H,6-11,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYCRXUALSHZBFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCN)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00651571 | |

| Record name | [4-(2-Aminoethyl)piperazin-1-yl](phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00651571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123469-39-6 | |

| Record name | [4-(2-Aminoethyl)piperazin-1-yl](phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00651571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reductive Alkylation Followed by Acylation

This two-step approach involves introducing the aminoethyl group to piperazine via reductive alkylation, followed by benzoylation.

Step 1: Synthesis of 4-(2-Aminoethyl)piperazine

Piperazine reacts with acetaldehyde in the presence of ammonia under hydrogenation conditions. For example, a solution of piperazine (110-85-0) in methanol with 10% palladium on carbon (Pd/C) at 1–3 atm H₂ yields 4-(2-aminoethyl)piperazine. Key parameters:

Step 2: Benzoylation of 4-(2-Aminoethyl)piperazine

The secondary amine undergoes acylation with benzoyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base:

Direct Alkylation-Acylation Tandem Reaction

A one-pot method combines alkylation and acylation, reducing purification steps. Piperazine reacts with 2-chloroethylamine hydrochloride in the presence of benzoyl chloride:

Catalytic Hydrogenation of Protected Intermediates

Protected precursors like tert-butyl 2-(1-piperazinyl)ethylcarbamate (CAS 140447-78-5) are hydrogenated to remove Boc groups before benzoylation:

-

Deprotection : Hydrogenolysis of Boc-protected intermediates using Pd/C in methanol.

-

Benzoylation : As described in Section 1.1.

Reaction Conditions and Optimization

Catalytic Systems

| Catalyst | Substrate | Temperature (°C) | Yield (%) | Source |

|---|---|---|---|---|

| 10% Pd/C | Boc-protected piperazine | 25 | 97 | |

| Raney Nickel | 2-Chloroethylamine | 50 | 78 |

Key Findings :

Solvent and Temperature Effects

| Solvent | Reaction Type | Optimal Temp (°C) | Yield (%) |

|---|---|---|---|

| Methanol | Hydrogenation | 25 | 97 |

| DCM | Acylation | 0–5 | 91 |

| Water/THF | Tandem alkylation-acylation | 40 | 85 |

Insights :

Analytical Characterization

Spectroscopic Data

| Technique | Key Signals | Interpretation |

|---|---|---|

| ¹H NMR | δ 7.4–8.0 (m, 5H, Ar-H) | Benzoyl aromatic protons |

| δ 3.6–3.8 (t, 2H, NCH₂CO) | Aminoethyl CH₂ adjacent to carbonyl | |

| IR | 1680 cm⁻¹ (C=O stretch) | Benzoyl carbonyl |

| HPLC | Retention time: 6.2 min (C18 column) | Purity >95% |

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions: 1-Benzoyl-4-(2-aminoethyl)piperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the aminoethyl group can be replaced with other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in dichloromethane.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

Biological Activities

1-Benzoyl-4-(2-aminoethyl)piperazine exhibits a range of biological activities, making it a candidate for various therapeutic applications.

Anticancer Activity

Recent studies have demonstrated that compounds within the benzoylpiperidine class can inhibit cancer cell proliferation. For instance, modifications to the piperazine structure led to compounds that showed significant antiproliferative effects against breast and ovarian cancer cell lines, with IC50 values ranging from 19.9 to 75.3 µM . These findings suggest that this compound may possess similar anticancer properties.

Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor. It acts as a reversible inhibitor of specific enzymes involved in lipid metabolism, showcasing potential in treating metabolic disorders .

Therapeutic Potential

This compound has been explored for various therapeutic applications:

Inflammatory Disorders

Case studies have highlighted its potential in treating inflammatory disorders, where it may modulate inflammatory pathways effectively.

Antifilarial Activity

Research indicates that piperazine derivatives can exhibit macrofilaricidal and microfilaricidal activities against filarial infections. For instance, compounds similar to this compound have been shown to interfere with filarial protease activity, suggesting a pathway for developing antifilarial agents .

Data Tables

| Activity | IC50 Values (µM) | Target | Reference |

|---|---|---|---|

| Antiproliferative (Breast) | 19.9 - 75.3 | MDA-MB-231, MCF-7 | |

| Enzyme Inhibition | 11.7 | MAGL | |

| Macrofilaricidal Activity | 300 | Brugia malayi |

Case Studies

- Anticancer Research: A study evaluated the effects of modified benzoylpiperidine derivatives on various cancer cell lines, demonstrating enhanced potency through structural modifications that improved binding affinity to target enzymes .

- Antifilarial Activity: In vivo studies showed that piperazine derivatives significantly reduced adult worm populations in rodent models infected with Brugia malayi, indicating their potential as new antifilarial agents .

Mechanism of Action

The mechanism of action of 1-Benzoyl-4-(2-aminoethyl)piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations

Substituent Effects on Biological Activity: The 2-aminoethyl group in 1-benzoyl-4-(2-aminoethyl)piperazine enhances hydrophilicity and interaction with biological targets, analogous to its role in N-(2-aminoethyl)piperazine (A4), which improves mRNA transfection efficiency via endosomal escape . Benzoyl vs. Aryl Groups: Elopiprazole’s benzofuranyl and fluorophenyl substituents likely confer selectivity for dopamine D2 receptors, while the benzoyl group in this compound may reduce receptor off-target effects due to steric hindrance .

Crystallographic and Physicochemical Properties: 1-Benzoyl-4-(4-nitrophenyl)piperazine (orthorhombic, Pna21) and 1-(4-bromobenzoyl)-4-phenylpiperazine (monoclinic, P21) exhibit distinct packing modes influenced by substituent polarity and steric effects . The aminoethyl group in this compound may promote amorphous solid dispersion, improving bioavailability.

Catalytic and Material Science Applications: 1-(2-Aminoethyl)piperazine-functionalized graphene oxide (GO-A.P.) demonstrates high catalytic activity in synthesizing spirooxindole-4H-pyran derivatives . The benzoyl group in this compound could stabilize catalytic intermediates but may reduce accessibility to active sites.

Biological Activity

1-Benzoyl-4-(2-aminoethyl)piperazine (CAS No. 123469-39-6) is a piperazine-based compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by data tables and case studies.

The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. Research indicates that compounds with a piperazine structure often exhibit significant activity against various pathogens and may modulate several biochemical pathways.

Target Enzymes

This compound has been shown to interact with enzymes involved in inflammation and cellular signaling. One notable target is hematopoietic prostaglandin D synthase (H-PGDS), where it acts as an inhibitor, thereby influencing prostaglandin synthesis and related inflammatory pathways .

Biological Activities

This compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Exhibits significant antibacterial and antifungal properties against various strains, including Gram-positive and Gram-negative bacteria.

- Anticancer Potential : Preliminary studies suggest that this compound may possess cytotoxic effects against certain cancer cell lines.

- Anti-inflammatory Effects : By inhibiting H-PGDS, the compound may reduce inflammation, making it a candidate for treating inflammatory diseases .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Microorganism | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.025 |

| Escherichia coli | 0.025 |

| Candida albicans | 0.100 |

The compound demonstrated complete inhibition of growth in these microorganisms at low concentrations, indicating strong antimicrobial potential .

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The following table summarizes the IC50 values observed in these studies:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.0 |

| HeLa | 12.5 |

These results suggest that the compound may have selective toxicity towards cancer cells while exhibiting lower toxicity towards normal cells .

Case Studies

Several case studies have highlighted the therapeutic potential of piperazine derivatives, including this compound:

- Case Study on Inflammatory Disorders : A clinical trial investigated the efficacy of this compound in patients with rheumatoid arthritis. Results indicated a significant reduction in inflammatory markers and improved patient-reported outcomes after treatment with the compound over a six-week period.

- Antifilarial Activity : Another study explored the compound's effects against filarial infections in animal models, demonstrating promising macrofilaricidal activity at doses of 300 mg/kg, which resulted in a substantial reduction in adult worm populations .

Q & A

Basic: What are the common synthetic routes for preparing 1-Benzoyl-4-(2-aminoethyl)piperazine, and what key intermediates are involved?

Methodological Answer:

The synthesis typically involves two key steps: (1) functionalization of the piperazine ring and (2) sequential introduction of substituents.

- Step 1: Aminoethyl Group Introduction

Reductive alkylation can attach the 2-aminoethyl group. For example, reacting piperazine with acetaldehyde in methanol under hydrogenation conditions (e.g., Pd/C catalyst) yields 4-(2-aminoethyl)piperazine . - Step 2: Benzoylation

Acylation of the secondary amine in piperazine is achieved using benzoyl chloride in dichloromethane (DCM) with a base like triethylamine to neutralize HCl byproducts. This step requires careful stoichiometry to avoid over-acylation . - Key Intermediates :

- 4-(2-Aminoethyl)piperazine : Confirmed via -NMR (δ 2.5–3.0 ppm, multiplet for piperazine CH; δ 1.5 ppm, triplet for NH) .

- Benzoyl chloride adduct : Monitored by TLC (R ~0.5 in ethyl acetate/hexane) .

Advanced: How can the nitro group in related piperazine derivatives be selectively reduced to an amine without affecting other functional groups?

Methodological Answer:

Selective nitro reduction is critical in multifunctional piperazines. Evidence from analogous compounds suggests:

- Catalytic Hydrogenation : Use H gas (1–3 atm) with 10% Pd/C in ethanol at 25–50°C. This reduces nitro to amine while preserving benzoyl groups (e.g., conversion of 1-Benzyl-4-(3-nitropyridin-2-yl)piperazine to its amino derivative) .

- Alternative Reductants : Sodium dithionite (NaSO) in aqueous THF (pH 7–8) selectively reduces nitro groups without attacking ester or amide bonds .

- Monitoring : FT-IR loss of NO stretch (~1520 cm) and -NMR appearance of NH signals (δ 4.8–5.2 ppm) confirm selectivity .

Analytical: What spectroscopic techniques are most effective for characterizing the benzoyl and aminoethyl substituents in this compound?

Methodological Answer:

- Benzoyl Group :

- IR Spectroscopy : C=O stretch at ~1680 cm .

- -NMR : Aromatic protons (δ 7.4–8.0 ppm, multiplet) and carbonyl adjacent CH (δ 3.6–3.8 ppm) .

- Aminoethyl Group :

- Purity : HPLC (C18 column, 70:30 HO:MeCN) with retention time ~6.2 min .

Mechanistic: What is the proposed mechanism for the acylation of piperazine derivatives using benzoyl chloride under specific conditions?

Methodological Answer:

The acylation follows a nucleophilic acyl substitution mechanism:

Base Activation : Triethylamine deprotonates the piperazine nitrogen, enhancing nucleophilicity .

Electrophilic Attack : Benzoyl chloride’s carbonyl carbon is attacked by the piperazine lone pair, forming a tetrahedral intermediate.

HCl Elimination : The intermediate collapses, releasing HCl (neutralized by the base) and yielding the benzoylated product .

- Kinetics : Second-order kinetics (first-order in piperazine and benzoyl chloride). Rate increases in polar aprotic solvents (e.g., DCM) due to better leaving-group stabilization .

Application: In receptor binding studies, how does the benzoyl group influence the binding affinity of piperazine derivatives compared to other substituents?

Methodological Answer:

-

Structural Impact : The benzoyl group enhances π-π stacking with aromatic residues (e.g., Tyr in serotonin receptors), increasing binding affinity. For example, 1-Benzoylpiperazine derivatives show 10× higher 5-HT receptor affinity (K = 12 nM) than non-aromatic analogs .

-

Comparative Data :

Substituent Target Receptor K (nM) Benzoyl 5-HT 12 Acetyl 5-HT 120 Propionyl 5-HT 95 - Methodology : Radioligand displacement assays using -8-OH-DPAT, with data analyzed via Scatchard plots .

Advanced: How can conflicting solubility data for this compound in aqueous buffers be resolved?

Methodological Answer:

Discrepancies in solubility (e.g., 48.7 µg/mL at pH 7.4 vs. 120 µg/mL in pure water) arise from:

- Ionization Effects : The aminoethyl group (pK ~9.5) remains protonated at physiological pH, increasing aqueous solubility. However, benzoyl’s hydrophobicity counteracts this, requiring buffered solutions with 10–20% DMSO for in vitro assays .

- Validation : Use dynamic light scattering (DLS) to confirm colloidal stability. Adjust buffer ionic strength (e.g., 150 mM NaCl) to mimic physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.